

Flagellin: A Versatile Tool for Probing Innate Immunity Signaling

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Compound of Interest

Compound Name: FLAGELLIN

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin, the principal protein component of bacterial flagella, is a potent activator of the innate immune system. Recognized as a Pathogen-Associated Molecular Pattern (PAMP), it serves as a powerful tool for dissecting the intricate signaling pathways that govern innate immunity. This document provides detailed application notes and experimental protocols for utilizing **flagellin** to study these pathways, focusing on its interaction with Toll-like Receptor 5 (TLR5) and the NOD-like Receptor family CARD domain containing 4 (NLRC4) inflammasome.

Flagellin's conserved structure is recognized by two distinct classes of pattern recognition receptors (PRRs). Extracellular or cell-surface **flagellin** is primarily detected by TLR5, a member of the Toll-like receptor family.^{[1][2]} This interaction initiates a signaling cascade that leads to the activation of transcription factors such as NF- κ B and the production of pro-inflammatory cytokines.^{[3][4]} In contrast, **flagellin** that gains access to the host cell cytosol is sensed by the NLRC4 inflammasome, a multi-protein complex that activates caspase-1 and triggers the maturation and release of potent pro-inflammatory cytokines IL-1 β and IL-18, as well as a form of programmed cell death known as pyroptosis.^{[5][6]}

The ability of **flagellin** to potently activate both the TLR5 and NLRC4 pathways makes it an invaluable reagent for a wide range of immunological studies. Researchers can use purified **flagellin** to:

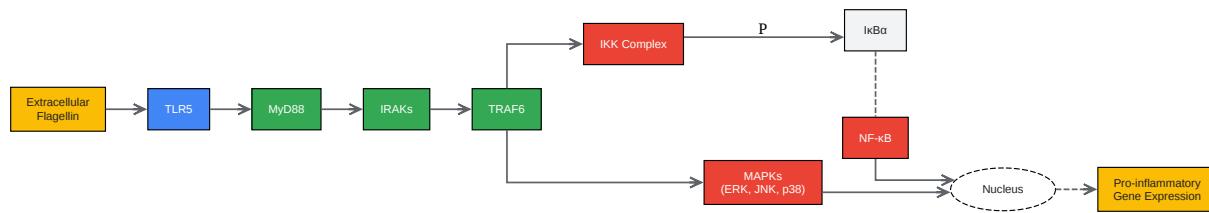
- Investigate the molecular mechanisms of TLR5 and NLRC4 signaling.
- Characterize the downstream effects of innate immune activation, including cytokine production and cell death.
- Screen for novel therapeutic agents that modulate these pathways.
- Evaluate the efficacy of **flagellin** and its derivatives as vaccine adjuvants.^{[7][8]}

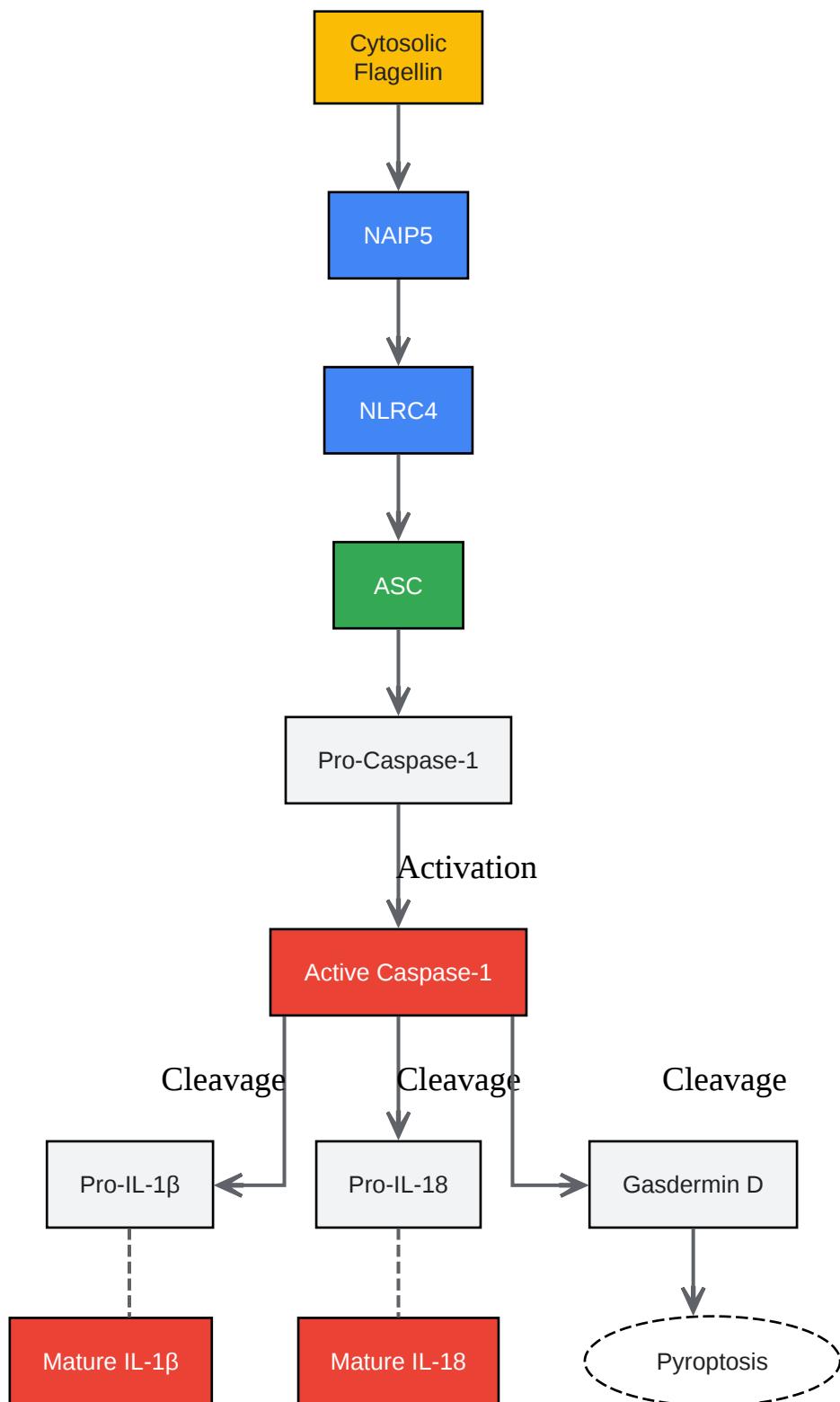
These application notes provide a comprehensive guide for researchers, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and workflows.

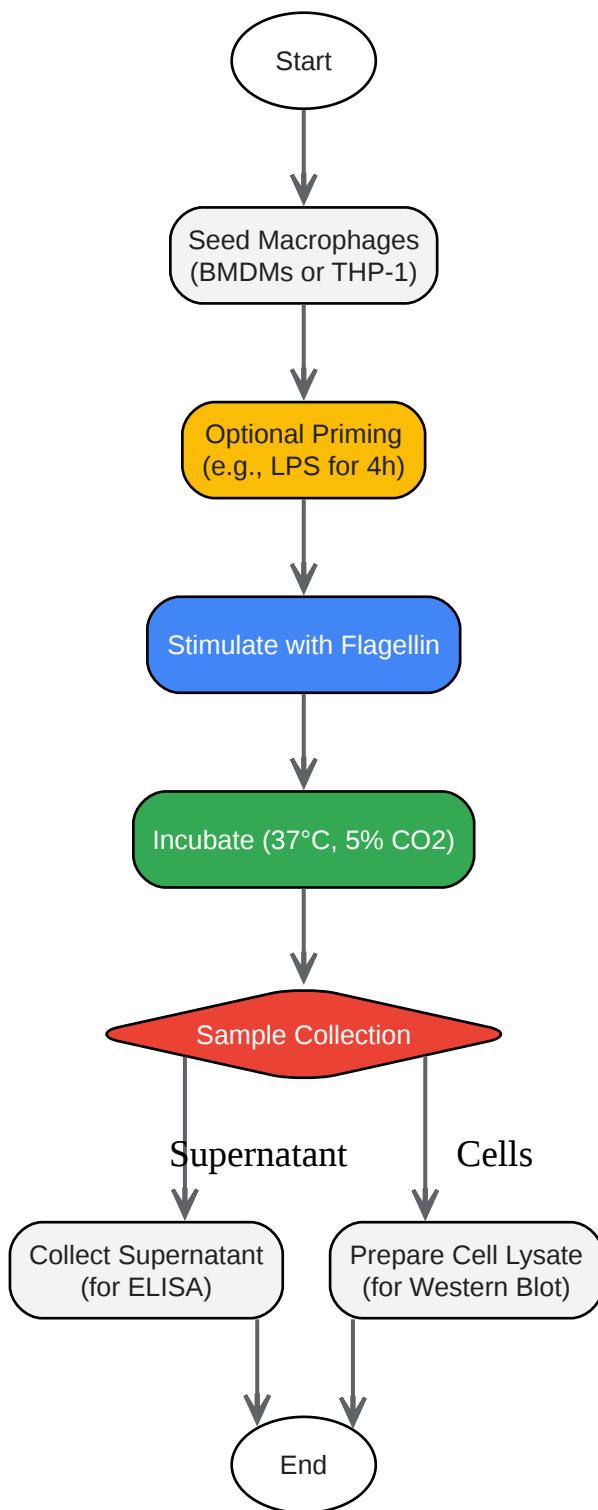
Key Signaling Pathways

TLR5 Signaling Pathway

Extracellular **flagellin** is recognized by TLR5 on the surface of various immune and non-immune cells.^[9] This binding event induces the dimerization of TLR5, which then recruits the adaptor protein MyD88.^[3] MyD88, in turn, recruits and activates IRAK (IL-1 receptor-associated kinase) family members, leading to the activation of TRAF6.^[3] TRAF6 activation ultimately results in the activation of the IKK complex, which phosphorylates and triggers the degradation of I κ B α .^[10] The degradation of I κ B α releases the transcription factor NF- κ B, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.^[4] Concurrently, TLR5 signaling can also activate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which contribute to the inflammatory response.^[11]







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